N-cyclopropyl-4-{furo[3,2-c]pyridin-4-yl}morpholine-2-carboxamide
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Overview
Description
N-cyclopropyl-4-{furo[3,2-c]pyridin-4-yl}morpholine-2-carboxamide is a complex organic compound that features a unique combination of a cyclopropyl group, a furo[3,2-c]pyridine moiety, and a morpholine-2-carboxamide structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-{furo[3,2-c]pyridin-4-yl}morpholine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furo[3,2-c]pyridine core: This can be achieved through the reaction of 4-hydroxy-6-methylpyridin-2(1H)-ones with nitrostyrenes using triethylamine as a catalyst.
Cyclopropylation: Introduction of the cyclopropyl group can be done via cyclopropanation reactions using diazo compounds and transition metal catalysts.
Morpholine-2-carboxamide formation: This step involves the reaction of the furo[3,2-c]pyridine derivative with morpholine and a suitable carboxylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-{furo[3,2-c]pyridin-4-yl}morpholine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furo[3,2-c]pyridine moiety can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furo[3,2-c]pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
N-cyclopropyl-4-{furo[3,2-c]pyridin-4-yl}morpholine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-{furo[3,2-c]pyridin-4-yl}morpholine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to a receptor and block its activity, thereby preventing a particular biological pathway from proceeding.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-cyclopropyl-4-{furo[3,2-c]pyridin-4-yl}morpholine-2-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H17N3O3 |
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Molecular Weight |
287.31 g/mol |
IUPAC Name |
N-cyclopropyl-4-furo[3,2-c]pyridin-4-ylmorpholine-2-carboxamide |
InChI |
InChI=1S/C15H17N3O3/c19-15(17-10-1-2-10)13-9-18(6-8-21-13)14-11-4-7-20-12(11)3-5-16-14/h3-5,7,10,13H,1-2,6,8-9H2,(H,17,19) |
InChI Key |
PMYNYQMJXHWVOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2CN(CCO2)C3=NC=CC4=C3C=CO4 |
Origin of Product |
United States |
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